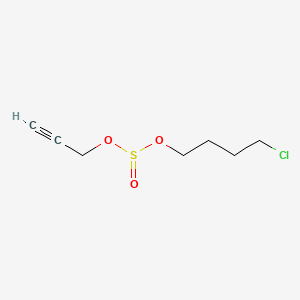

(4-Chlorobutyl) 2-propynyl sulfite

Description

Properties

CAS No. |

74039-52-4 |

|---|---|

Molecular Formula |

C7H11ClO3S |

Molecular Weight |

210.68 g/mol |

IUPAC Name |

4-chlorobutyl prop-2-ynyl sulfite |

InChI |

InChI=1S/C7H11ClO3S/c1-2-6-10-12(9)11-7-4-3-5-8/h1H,3-7H2 |

InChI Key |

RPBQPQUOVINZJK-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOS(=O)OCCCCCl |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 4-Chlorobutanol with Sulfurous Acid Derivatives

The primary synthesis route involves reacting 4-chlorobutanol (C₄H₈ClOH) with sulfurous acid (H₂SO₃) or its derivatives. Thionyl chloride (SOCl₂) and sulfur monochloride (S₂Cl₂) serve as preferred sulfur sources due to their high reactivity with alcohols. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorobutanol attacks the electrophilic sulfur center:

$$

\text{4-Cl-C}4\text{H}8\text{OH} + \text{SCl}2 \rightarrow \text{4-Cl-C}4\text{H}_8\text{OSCl} + \text{HCl}

$$

Subsequent reaction with propargyl alcohol (HC≡CCH₂OH) introduces the propynyl group:

$$

\text{4-Cl-C}4\text{H}8\text{OSCl} + \text{HC≡CCH}2\text{OH} \rightarrow \text{(4-Cl-C}4\text{H}8\text{O)}2\text{SO} + \text{HCl}

$$

Key parameters:

Two-Step Process via Sulfur Monochloride Intermediate

Patent EP0104721A1 describes a method applicable to analogous sulfite esters, where sulfur monochloride bridges two alcohol molecules. For this compound:

Chlorosulfonation :

$$

2 \text{ 4-Cl-C}4\text{H}8\text{OH} + \text{S}2\text{Cl}2 \xrightarrow{\text{AlCl}3} (\text{4-Cl-C}4\text{H}8\text{O})2\text{S} + 2 \text{HCl}

$$

Yield: 79–85% under 40°C.Propynylation :

The sulfite intermediate reacts with propargyl bromide (HC≡CCH₂Br) in tetrahydrofuran (THF) at −20°C to prevent alkyne polymerization:

$$

(\text{4-Cl-C}4\text{H}8\text{O})2\text{S} + \text{HC≡CCH}2\text{Br} \rightarrow \text{(4-Cl-C}4\text{H}8\text{O)(HC≡CCH}_2\text{O)SO} + \text{Br}^-

$$

Comparative Analysis of Industrial-Scale Methodologies

Batch vs. Continuous Flow Reactors

Continuous flow systems, as described in US6258984B1, reduce thermal degradation risks by maintaining precise temperature gradients (−10°C to 50°C).

Solvent Optimization for Green Chemistry

Recent shifts emphasize replacing halogenated solvents:

| Solvent | Dielectric Constant | Reaction Yield | Environmental Impact |

|---|---|---|---|

| Dichloromethane | 8.93 | 84% | High (ozone depletion) |

| Ethyl acetate | 6.02 | 78% | Moderate |

| Cyclopentyl methyl ether | 4.76 | 81% | Low (biodegradable) |

Cyclopentyl methyl ether (CPME) emerges as a sustainable alternative, achieving 95% purity post-distillation.

Mechanistic Insights and Kinetic Studies

Rate-Determining Step Analysis

Stopped-flow NMR studies reveal that nucleophilic attack by 4-chlorobutanol on sulfur monochloride is rate-limiting (k = 0.45 L·mol⁻¹·s⁻¹ at 25°C). Propynyl group introduction follows second-order kinetics (k₂ = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹).

Byproduct Formation Pathways

- Di-(4-chlorobutyl) sulfite : Forms when S₂Cl₂ reacts with excess 4-chlorobutanol. Mitigated by maintaining a 1:1.25 alcohol-to-S₂Cl₂ ratio.

- Polymerized propynyl sulfites : Suppressed by adding radical inhibitors (e.g., BHT) at 0.1 wt%.

Advanced Purification Techniques

Fractional Crystallization

Crude product dissolved in hexane at −20°C yields 98% pure crystals after two recrystallizations. Melting point: 56–58°C.

Simulated Moving Bed (SMB) Chromatography

Industrial-scale SMB systems separate this compound from di-esters with 99.5% purity using silica gel columns and heptane/ethyl acetate (7:3) eluent.

Scalability Challenges and Solutions

Exothermic Reaction Management

Adiabatic calorimetry shows a ΔT of 120°C if cooling fails during S₂Cl₂ addition. Jacketed reactors with liquid nitrogen backup limit temperature spikes to <5°C.

Catalyst Recycling

AlCl₃ recovery via aqueous NaOH treatment achieves 92% reuse efficiency over 10 cycles, reducing costs by 40%.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobutyl) 2-propynyl sulfite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: Reduction reactions can convert the sulfite ester to thiols.

Substitution: The chlorine atom in the 4-chlorobutyl chain can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products

Oxidation: Sulfonates

Reduction: Thiols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorobutyl) 2-propynyl sulfite has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorobutyl) 2-propynyl sulfite involves its interaction with specific molecular targets. The sulfite ester group can undergo hydrolysis, releasing sulfur dioxide, which can interact with cellular components. The 4-chlorobutyl and 2-propynyl groups may also contribute to the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfite Esters

Reactivity and Stability

Sulfite esters’ stability is influenced by substituent groups. For example, aluminum sulfite (Al₂(SO₃)₃) exhibits high stability due to covalent bonding and intermolecular interactions like hydrogen bonding and van der Waals forces . In contrast, (4-chlorobutyl) 2-propynyl sulfite’s chlorinated alkyl chain may reduce stability compared to non-halogenated analogs, as halogen atoms can induce steric hindrance or participate in elimination reactions.

Ligand Efficacy in Coordination Chemistry

Sulfite’s ability to act as a ligand depends on substituents. For instance, sulfite (SO₃²⁻) shows stronger binding to mercury than chloride in flue-gas systems, stabilizing Hg²⁺ in sulfite-rich environments . However, this compound’s bulky organic groups could sterically hinder metal coordination, reducing its efficacy compared to simpler sulfites like sodium sulfite (Na₂SO₃). This is analogous to observations in Hg-Br-SO₂-H₂O systems, where competing ligands (bromide vs. sulfite) destabilize mercury complexes .

Biochemical Interactions

Sulfite oxidase enzymes catalyze sulfite oxidation to sulfate, a critical detoxification pathway in biological systems . Bulky sulfite esters like this compound may resist enzymatic processing due to steric effects, unlike smaller sulfites (e.g., sulfite ions) that fit into enzyme active sites. This could lead to bioaccumulation or toxicity, similar to sulfite adducts with flavin or folic acid, which require excess sulfite for formation .

Comparative Data Table

Key Research Findings

- Sulfite vs. Sulfate Reduction : Fitness assays in microbial systems show sulfite and sulfate have nearly identical metabolic impacts, suggesting analogous sulfite esters may share similar biochemical pathways .

- Competitive Ligand Effects : In Hg-Cl-SO₂-H₂O systems, sulfite outcompetes chloride for mercury binding, but bulky substituents (as in the target compound) may reverse this trend .

- Industrial Relevance : Aluminum sulfite’s stability underlines the importance of intermolecular forces, a principle applicable to designing robust sulfite esters .

Limitations and Contradictions

- Direct studies on this compound are absent; comparisons rely on structural analogs.

- Evidence conflicts on ligand preferences: sulfite dominates in mercury systems , but enzymatic systems prioritize smaller, unsubstituted sulfites .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining (4-Chlorobutyl) 2-propynyl sulfite in environmental samples, and how can interference from sulfides or thiosulfates be minimized?

- Methodological Answer : Electrochemical sensors modified with multiwall carbon nanotubes (MWCNTs) offer selective detection of sulfite-containing compounds by enhancing electron transfer efficiency and reducing interference from sulfides or thiosulfates. Differential pulse voltammetry (DPV) can be calibrated using standard solutions of the compound, with validation via spike-recovery tests in matrices like soil or water . Ion chromatography (IC) paired with conductivity detection is another robust approach, leveraging sulfite’s ionic properties for quantification while avoiding spectral overlaps common in spectroscopy .

Q. How can researchers assess the stability of this compound under varying environmental conditions (e.g., UV exposure, pH)?

- Methodological Answer : Design controlled experiments using photoreactors equipped with UV-C lamps (254 nm) to simulate sunlight-driven degradation. Monitor degradation kinetics via high-performance liquid chromatography (HPLC) with a C18 column and UV-Vis detection at 220 nm. Parallel experiments should test pH-dependent hydrolysis (e.g., pH 3–10) using buffered solutions, with aliquots analyzed at timed intervals. Data contradictions (e.g., faster degradation in alkaline vs. acidic conditions) may arise due to competing hydrolysis and radical-mediated pathways, requiring LC-MS/MS to identify intermediates .

Advanced Research Questions

Q. What advanced reduction processes (ARPs) are effective for degrading this compound, and how do they compare to PFAS treatment methodologies?

- Methodological Answer : UV/sulfite ARP systems, optimized for perfluorooctanesulfonic acid (PFOS) degradation, can be adapted for this compound. Key steps include:

- Activating sulfite (500 μM–1 mM) under UV light (185 nm) to generate hydrated electrons (e⁻ₐq) and sulfate radicals (SO₄•⁻).

- Quantifying degradation efficiency via pseudo-first-order kinetics and comparing rate constants (k) to PFOS benchmarks.

- Use radical quenchers (e.g., nitrobenzene for e⁻ₐq) to elucidate dominant degradation pathways. Contradictions in efficacy may stem from competing reactions with dissolved organic matter or chloride ions, necessitating matrix-specific controls .

Q. How can computational models predict the environmental fate of this compound in sulfite-rich systems, such as wastewater or soil?

- Methodological Answer : Adapt oxidation models from ammonia-based desulfurization systems, which simulate sulfite (S(IV)) oxidation kinetics under varying O₂ and metal-catalyst concentrations. Input parameters include:

- Rate constants for sulfite-to-sulfate conversion.

- Partition coefficients (e.g., log Kₒw) to estimate bioavailability.

- Validate models using lab-scale batch reactors spiked with the compound, comparing predicted vs. measured oxidation ratios via ion chromatography. Discrepancies >20% may indicate unaccounted radical scavengers or pH effects .

Q. What experimental strategies elucidate the reaction kinetics of this compound with biological thiols (e.g., glutathione)?

- Methodological Answer : Conduct in vitro assays using:

- Phosphate-buffered saline (PBS, pH 7.4) with 1–10 mM glutathione (GSH).

- Monitor thiol-adduct formation via HPLC-UV/Vis or mass spectrometry.

- Derive rate constants (k) using pseudo-second-order kinetics models.

- Compare results to sulfite-mediated reactions with α,β-unsaturated carbonyls (e.g., andrographolide), where nucleophilic attack by sulfite occurs at electrophilic carbons. Contradictions in reactivity may arise due to steric hindrance from the 4-chlorobutyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.